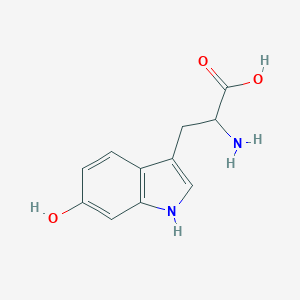
Acide 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoïque
Vue d'ensemble
Description
“2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid” is also known as Tryptophan . It is an essential amino acid that is necessary for normal growth in infants and for nitrogen balance in adults . It is a precursor of indole alkaloids in plants . It is primarily used as a building block for protein synthesis .
Molecular Structure Analysis
The molecular formula of Tryptophan is C11H12N2O2 . The Isomeric SMILES representation is c1ccc2c(c1)c(c[nH]2)CC@@HO)N .
Applications De Recherche Scientifique
Inhibition de la Tyrosinase
Le 6-Hydroxy-DL-tryptophane a été trouvé pour inhiber la tyrosinase, une enzyme clé dans la formation de la mélanine. Cette application est importante dans la recherche sur les troubles de la pigmentation et pourrait potentiellement conduire à des traitements pour des affections telles que le mélasma ou l'hyperpigmentation .
Études sur la Formation de la Mélanine
En raison de son rôle dans l'inhibition de la tyrosinase, ce composé est également utilisé dans des études pour comprendre la formation de la mélanine. Il aide à disséquer les voies biochimiques impliquées dans la mélanogenèse .
Études d'Interaction Biomoléculaire
La méthode Trp-CLiC utilise des dérivés du tryptophane comme le 6-Hydroxy-DL-tryptophane pour un étiquetage sélectif des résidus tryptophane, ce qui aide à identifier et à caractériser le tryptophane biologiquement actif qui interagit avec d'autres biomolécules .
Synthèse Chimique
Ce composé peut servir de bloc de construction en synthèse chimique, conduisant à la création de molécules complexes pour diverses applications scientifiques.
Chacun de ces domaines offre une riche avenue pour l'exploration et la découverte en utilisant le 6-Hydroxy-DL-tryptophane comme composé clé.
Isolation of 6-hydroxy-L-tryptophan from the fruiting body of… Isolation of 6-hydroxy-l-tryptophan from the fruiting body of… A chemical method for selective labelling of the key amino acid tryptophan
Mécanisme D'action
Safety and Hazards
Orientations Futures
New research insights into indoles, including Tryptophan, will facilitate a better understanding of their druggability and application in intestinal and liver diseases . They show good therapeutic prospects, especially in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Propriétés
IUPAC Name |
2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXANGIZFHQQBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432537 | |
| Record name | 6-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18749-30-9 | |
| Record name | 6-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Resolution of the Optical Isomers of DL-Tryptophan, 5-Hydroxy-DL-tryptophan and 6-Hydroxy-DL-tryptophan by Paper and Thin-layer Chromatography"?
A1: The research paper focuses on developing and comparing methods to separate the optical isomers (enantiomers) of DL-Tryptophan, 5-Hydroxy-DL-tryptophan, and 6-Hydroxy-DL-tryptophan using paper and thin-layer chromatography []. The study aimed to find efficient ways to isolate the pure enantiomers of these compounds, which is crucial for various applications, including studying their individual biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)






![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)


